molecular formula C13H22N2O4Si B13973646 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine

Cat. No.: B13973646
M. Wt: 298.41 g/mol
InChI Key: IREMONBJMMWWBM-UHFFFAOYSA-N
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Description

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a tert-butyldimethylsilyl-protected ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)-5-nitropyridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

    Etherification: The protected intermediate is then subjected to etherification with ethylene oxide or a similar reagent under basic conditions to introduce the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid, tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).

Major Products

    Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-aminopyridine.

    Substitution: 2-(2-hydroxyethoxy)-5-nitropyridine.

    Coupling: Various substituted pyridines depending on the coupling partner.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its protected hydroxyl group allows for selective reactions at other positions.

    Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ethoxy group can form hydrogen bonds with other molecules. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other positions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar structure but lacks the nitro group.

    2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde: Contains an aldehyde group instead of a nitro group.

    2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.

Uniqueness

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a tert-butyldimethylsilyl-protected ethoxy group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H22N2O4Si

Molecular Weight

298.41 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)oxyethoxy]silane

InChI

InChI=1S/C13H22N2O4Si/c1-13(2,3)20(4,5)19-9-8-18-12-7-6-11(10-14-12)15(16)17/h6-7,10H,8-9H2,1-5H3

InChI Key

IREMONBJMMWWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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